Lipophilicity Advantage Over the N-Cyclopropyl Analog: LogP 2.8 vs. 1.82 Drives Differential CNS Exposure Potential
The target compound demonstrates a computed XLogP3-AA of 2.8, significantly exceeding the ACD/LogP of 1.82 reported for the N-cyclopropyl analog 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide [1] [2]. This ΔLogP of approximately +1 log unit (a ~10-fold increase in calculated partition coefficient) is attributable to the replacement of the N-cyclopropyl group with an N-ethyl group, resulting in reduced polar character and enhanced lipophilicity—a critical determinant for passive blood-brain barrier permeation and CNS target engagement [3].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem) |
| Comparator Or Baseline | 2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide: ACD/LogP = 1.82 (ChemSpider) |
| Quantified Difference | ΔLogP ≈ +1.0 log unit (~10-fold higher calculated partition coefficient for target compound) |
| Conditions | Computed properties—XLogP3-AA method for target compound (PubChem 2019.06.18); ACD/Labs Percepta Platform v14.00 for comparator (ChemSpider). |
Why This Matters
For CNS-targeted programs where the target compound is sought for sigma receptor or μ-opioid receptor engagement, the higher LogP predicts superior passive membrane permeability relative to the N-cyclopropyl analog, directly informing prioritization in lead optimization and procurement decisions.
- [1] PubChem CID 121203634, Computed Properties: XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/121203634#section=Chemical-and-Physical-Properties (accessed 2026-04-28). View Source
- [2] ChemSpider CSID 53615587: 2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide, predicted ACD/LogP = 1.82. https://legacy.chemspider.com/Chemical-Structure.53615587.html (accessed 2026-04-28). View Source
- [3] Wager, T.T. et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery', ACS Chemical Neuroscience, 1(6), pp. 435–449. doi:10.1021/cn100008x. (Establishes LogP range of ~2–4 as optimal for CNS drug candidates). View Source
